Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate
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Overview
Description
Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a thienoquinoline core with a methyl ester group at the 6-position, a chlorine atom at the 4-position, and a methyl group at the 2-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thienoquinoline intermediates under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (Et3N) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes such as DNA replication and protein synthesis. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Methylquinoline: Similar in structure but lacks the thieno ring and chlorine substitution.
2-Chloro-6-methoxy-4-methyl-quinoline: Contains a methoxy group instead of a carboxylate ester.
Furoquinoline derivatives: Similar heterocyclic structure but with different ring systems
Uniqueness
Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate is unique due to its specific substitution pattern and the presence of both a thieno ring and a quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H10ClNO2S |
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Molecular Weight |
291.8 g/mol |
IUPAC Name |
methyl 4-chloro-2-methylthieno[3,2-c]quinoline-6-carboxylate |
InChI |
InChI=1S/C14H10ClNO2S/c1-7-6-10-12(19-7)8-4-3-5-9(14(17)18-2)11(8)16-13(10)15/h3-6H,1-2H3 |
InChI Key |
PVDNGUJABSSJFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C3=C(C(=CC=C3)C(=O)OC)N=C2Cl |
Origin of Product |
United States |
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